4-Iodo-6-methylpyrimidine
Overview
Description
4-Iodo-6-methylpyrimidine: is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their presence in nucleic acids (cytosine, thymine, and uracil) and their role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylpyrimidine typically involves the iodination of 6-methylpyrimidine. One common method is the electrophilic substitution reaction where iodine is introduced into the pyrimidine ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products like 4-azido-6-methylpyrimidine or 4-cyano-6-methylpyrimidine.
Oxidation Products: Oxidized derivatives such as pyrimidine oxides.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
Scientific Research Applications
Chemistry: 4-Iodo-6-methylpyrimidine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, it is used to study the interactions of pyrimidine derivatives with biological macromolecules. It serves as a model compound to understand the behavior of nucleic acid analogs .
Medicine: Pyrimidine derivatives, including this compound, are explored for their potential therapeutic properties. They are investigated for antiviral, anticancer, and antimicrobial activities .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 4-Iodo-6-methylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids, thereby affecting cellular processes. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in its biological activity .
Molecular Targets and Pathways:
Enzyme Inhibition: It can inhibit enzymes involved in DNA replication or repair.
Nucleic Acid Interaction: It can intercalate into DNA or RNA, disrupting their function.
Signaling Pathways: It may affect signaling pathways by interacting with key proteins or receptors.
Comparison with Similar Compounds
- 4-Chloro-6-methylpyrimidine
- 4-Bromo-6-methylpyrimidine
- 4-Fluoro-6-methylpyrimidine
Comparison: 4-Iodo-6-methylpyrimidine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can enhance its reactivity in certain chemical reactions compared to its chloro, bromo, and fluoro counterparts. Additionally, the iodine atom can participate in halogen bonding, which can influence the compound’s biological activity and interactions with molecular targets .
Properties
IUPAC Name |
4-iodo-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNXXBPTGLYEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378865-35-0 | |
Record name | 4-iodo-6-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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